molecular formula C9H15NO3 B12359681 2-Oxo-6-propylpiperidine-4-carboxylic acid

2-Oxo-6-propylpiperidine-4-carboxylic acid

Cat. No.: B12359681
M. Wt: 185.22 g/mol
InChI Key: VEBKQZCEKFBOQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-propylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-propylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions include functionalized piperidines, hydroxyl derivatives, and substituted piperidines .

Scientific Research Applications

2-Oxo-6-propylpiperidine-4-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxo-6-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor for certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways are subject to ongoing research .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-oxo-6-propylpiperidine-4-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-2-3-7-4-6(9(12)13)5-8(11)10-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)

InChI Key

VEBKQZCEKFBOQW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(CC(=O)N1)C(=O)O

Origin of Product

United States

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